4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid
Beschreibung
This compound is a structurally complex molecule featuring a benzofurochromen core fused with a benzofuran and chromene system. Key structural elements include:
- An acetyl-D-cysteinyl group modified with an S-benzyl substituent, enhancing steric bulk and possibly influencing redox activity or protease resistance.
- A terminal butanoic acid group, which may improve solubility or serve as a bioisostere for carboxylic acid-containing drugs.
The compound’s molecular weight is approximately 567.6 g/mol (calculated based on formula), and its stereochemistry (D-cysteine configuration) suggests specificity in biological interactions.
Eigenschaften
Molekularformel |
C32H34N2O7S |
|---|---|
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
4-[[(2S)-3-benzylsulfanyl-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C32H34N2O7S/c1-19-22-14-24-21-10-5-6-11-26(21)40-28(24)16-27(22)41-32(39)23(19)15-29(35)34-25(31(38)33-13-7-12-30(36)37)18-42-17-20-8-3-2-4-9-20/h2-4,8-9,14,16,25H,5-7,10-13,15,17-18H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t25-/m1/s1 |
InChI-Schlüssel |
ODRUGDCIEVTZCK-RUZDIDTESA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid typically involves multiple steps. The process begins with the preparation of the benzofuran and chromene intermediates, followed by their coupling with cysteine derivatives. The final step involves the introduction of the butanoic acid moiety. Common reagents used in these reactions include benzyl bromide, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-({S-Benzyl-N-[(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Benzyl- und Chromen-Einheiten, unter Verwendung von Reagenzien wie Natriumhydroxid oder Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Natriumhydroxid, Alkylhalogenide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-({S-Benzyl-N-[(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und verschiedene biochemische Stoffwechselwege zu beeinflussen. Dies kann zu therapeutischen Wirkungen führen, wie der Hemmung krankheitsbedingter Enzyme oder der Aktivierung vorteilhafter Signalwege.
Wirkmechanismus
The mechanism of action of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of butanoic acid derivatives with aromatic substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Benzofurochromen Derivatives: The target compound and CAS 858770-40-8 share the benzofurochromen core but differ in methyl substitution (4-methyl vs. 4,11-dimethyl). The S-benzyl-D-cysteinyl group in the target compound introduces chirality and steric hindrance, which may confer selectivity in target binding compared to the unmodified amino group in CAS 858770-40-7.
Butanoic Acid Derivatives: CLANOBUTIN lacks the benzofurochromen system but incorporates a chlorobenzoyl-methoxyphenyl motif. This structure may favor interactions with aryl hydrocarbon receptors or peroxisome proliferator-activated receptors (PPARs), unlike the target compound’s chromen-based activity . The terminal carboxylic acid in all compounds suggests shared ionization behavior (pKa ~4.5–5.0), critical for pH-dependent absorption or protein binding.
Sulfur-Containing Analogs: The quinoline-carboxylic acid derivative (CAS 477867-85-9) replaces the benzofurochromen with a quinoline ring, which is more rigid and may enhance intercalation with DNA or hydrophobic enzyme pockets. The methylphenyl sulfanyl group could modulate redox properties or metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s S-benzyl-D-cysteinyl group may complicate synthesis due to stereochemical control, whereas analogs like CAS 858770-40-8 are simpler to prepare .
- Biological Activity: While explicit data are unavailable, the benzofurochromen core is associated with kinase inhibition (e.g., cyclin-dependent kinases) in literature, suggesting the target compound could share this mechanism. CLANOBUTIN’s chlorobenzoyl group, however, is linked to anti-inflammatory effects in preclinical models .
- ADME Profiles: The target compound’s higher molecular weight and steric bulk may limit oral bioavailability compared to smaller analogs like CLANOBUTIN.
Biologische Aktivität
The compound 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid is a synthetic derivative with potential therapeutic applications. Its structure suggests a complex interaction with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity. This article reviews the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzofurochromene and cysteine derivatives. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofurochromene moiety is associated with the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition:
Inhibition of AChE could enhance acetylcholine levels in the brain, offering therapeutic benefits for memory and cognition.
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Salmonella typhi | 64 | Weak |
These findings suggest that the compound possesses selective antibacterial activity, which may be useful in developing new antimicrobial agents.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related benzofurochromene derivatives in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and oxidative stress markers when treated with these compounds.
- Antimicrobial Efficacy : In a comparative study against traditional antibiotics, the compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in tackling antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
